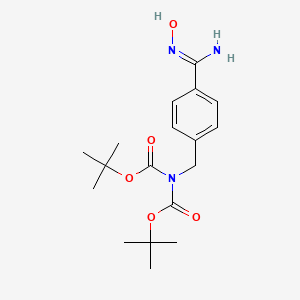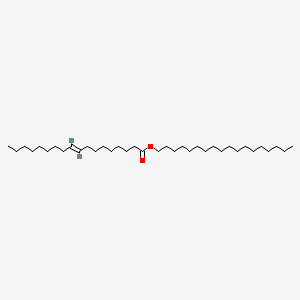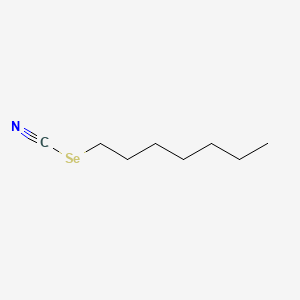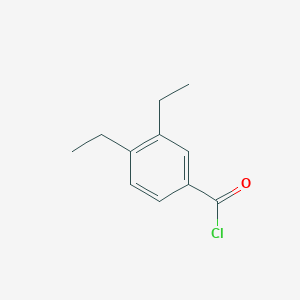
4-(N',N'-DiBoc-aminomethyl)-N-hydroxybenzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is a compound that features a benzamidine core with a hydroxyl group and a di-tert-butoxycarbonyl (DiBoc) protected aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine typically involves the protection of the aminomethyl group with di-tert-butyl dicarbonate (Boc) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The hydroxyl group on the benzamidine core can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamidine core can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amines, and substituted benzamidine derivatives.
Applications De Recherche Scientifique
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine involves its interaction with molecular targets such as enzymes and proteins. The di-tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamide
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzoic acid
Uniqueness
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the di-tert-butoxycarbonyl-protected aminomethyl group and the hydroxyl group on the benzamidine core makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H27N3O5 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H27N3O5/c1-17(2,3)25-15(22)21(16(23)26-18(4,5)6)11-12-7-9-13(10-8-12)14(19)20-24/h7-10,24H,11H2,1-6H3,(H2,19,20) |
Clé InChI |
CYEMOTKIAPIETE-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)/C(=N/O)/N)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=NO)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


